Cas no 433-66-9 (1-Propene,1,1,2,3,3-pentafluoro-)
1-Propene,1,1,2,3,3-pentafluoro- (CAS 13821-11-5) is a fluorinated olefin with the molecular formula C3HF5. This compound is characterized by its high degree of fluorination, which imparts chemical inertness, thermal stability, and low surface energy. Its unique structure makes it suitable for applications in specialty polymers, coatings, and advanced materials where resistance to harsh environments is critical. The presence of multiple fluorine atoms enhances its hydrophobicity and oleophobicity, making it valuable in surface modification and anti-fouling applications. Additionally, its reactivity as an unsaturated fluorocarbon allows for further functionalization in synthetic chemistry. The compound is typically handled under controlled conditions due to its potential volatility.
433-66-9 structure
Product Name:1-Propene,1,1,2,3,3-pentafluoro-
CAS No:433-66-9
MF:C3HF5
MW:132.032058477402
MDL:MFCD07777211
CID:324879
PubChem ID:594043
Update Time:2025-06-09
1-Propene,1,1,2,3,3-pentafluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propene,1,1,2,3,3-pentafluoro-
- 1,1,2,3,3-PENTAFLUOROPROPENE
- 1,1,2,3,3-pentafluoro-1-propene
- 1,1,2,3,3-pentafluoro-propene
- 1,1,2,3,3-Pentafluor-propen
- 3H-pentafluoropropene
- 3H-Perfluoroprop-1-ene
- 3-Hydropentafluoropropene
- HFC-1225YC
- pentafloropropylene
- pentafluoropropene
- 433-66-9
- 1,1,2,3,3-pentafluoroprop-1-ene
- FT-0690756
- AKOS006345975
- SCHEMBL32910
- 1,1,2,3,3-pentakis(fluoranyl)prop-1-ene
- MFCD07777211
- NDMMKOCNFSTXRU-UHFFFAOYSA-N
- A826258
-
- MDL: MFCD07777211
- Inchi: 1S/C3HF5/c4-1(2(5)6)3(7)8/h2H
- InChI Key: NDMMKOCNFSTXRU-UHFFFAOYSA-N
- SMILES: FC(/C(=C(\F)/F)/F)F
Computed Properties
- Exact Mass: 132.00000
- Monoisotopic Mass: 131.99984084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.335
- Melting Point: -101°C
- Boiling Point: 1-2°C
- Flash Point: °C
- PSA: 0.00000
- LogP: 2.32910
1-Propene,1,1,2,3,3-pentafluoro- Security Information
- Hazard Statement: Flammable
- Hazardous Material transportation number:UN 3161
- Hazard Category Code: 11
- Safety Instruction: 3/7-9-16-33
-
Hazardous Material Identification:
- Risk Phrases:R11
1-Propene,1,1,2,3,3-pentafluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC3141-5g |
3H-Perfluoroprop-1-ene |
433-66-9 | 97% | 5g |
£713.00 | 2025-02-21 | |
| abcr | AB152055-5 g |
1,1,2,3,3-Pentafluoropropene, 97%; . |
433-66-9 | 97% | 5 g |
€1,169.00 | 2023-07-20 | |
| abcr | AB152055-5g |
1,1,2,3,3-Pentafluoropropene, 97%; . |
433-66-9 | 97% | 5g |
€945.10 | 2025-02-19 | |
| Apollo Scientific | PC3141-25g |
3H-Perfluoroprop-1-ene |
433-66-9 | 97% | 25g |
£2387.00 | 2025-02-21 |
1-Propene,1,1,2,3,3-pentafluoro- Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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